(2-Thienylthio)acetone
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Overview
Description
“(2-Thienylthio)acetone” is a chemical compound with the formula C7H8OS2 and a molecular weight of 172.268 . It is also known by its IUPAC name, which is InChI=1S/C7H8OS2/c1-6(8)5-10-7-3-2-4-9-7/h2-4H,5H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Scientific Research Applications
Synthesis and Chemical Reactions
- Cyclodehydration : (Phenylthio)acetone was used in cyclodehydration studies, yielding a mixture of methylbenzo[b]thiophen derivatives (Dickinson & Iddon, 1968).
- Reactions with Rhodium : The formation of acetone from 2-propanethiol on Rh(111)-p(2 × 1)-O demonstrates the role of (2-Thienylthio)acetone in chemical reactions involving selective oxygen addition and sulfur removal (Bol & Friend, 1995).
- Transesterification in Biodiesel Production : Acetone is used as a co-solvent in the transesterification process to produce biodiesel, indicating its role in enhancing biodiesel production efficiency (Encinar, Pardal, & Sánchez, 2016).
- Synthesis of 2-Pyrazoline Derivatives : this compound derivatives were utilized in the synthesis of new 1-[(N,N-disubstitutedthiocarbamoylthio)acetyl]-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives (Özdemir, Turan-Zitouni, & Kaplancıklı, 2008).
Biochemical and Environmental Applications
- Protein Isolation : Acetone precipitation is used for concentrating ribosomal proteins, demonstrating its utility in biochemical research (Barritault, Expert-Bezancon, Guerin, & Hayes, 1976).
- Atmospheric Chemistry : Studies on the global atmospheric budget of acetone reveal its significant role in atmospheric chemistry, particularly in relation to the ocean's role as a source or sink (Fischer, Jacob, Millet, Yantosca, & Mao, 2012).
- Polymer Chemistry : Acetone-water biphasic mixtures are explored as solvents for the ultrafast single electron transfer living radical polymerization (SET-LRP) of hydrophobic acrylates, suggesting its utility in polymer science (Smail, Jezorek, Lejnieks, Enayati, Grama, Monteiro, & Percec, 2017)
Safety and Hazards
Properties
CAS No. |
41444-33-1 |
---|---|
Molecular Formula |
C7H8OS2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
2-methylsulfanyl-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C7H8OS2/c1-9-5-6(8)7-3-2-4-10-7/h2-4H,5H2,1H3 |
InChI Key |
JMTRCRYNAQUXKM-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=CC=CS1 |
Canonical SMILES |
CSCC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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